1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole
Overview
Description
1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles. This compound is characterized by its unique structure, which includes a trifluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The trifluorophenyl group can undergo substitution reactions, often facilitated by catalysts or under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the type of reaction and the specific conditions employed .
Scientific Research Applications
1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The trifluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole include other imidazo[4,5-c]pyrazole derivatives and trifluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4/c1-6(2)11-12-14(21(3)20-11)19-13(18-12)7-4-9(16)10(17)5-8(7)15/h4-6H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLZJYYSCKRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1NC(=N2)C3=CC(=C(C=C3F)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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